Silane, trifluoro(pentafluorophenyl)-
Overview
Description
Silane, trifluoro(pentafluorophenyl)- is a chemical compound characterized by the presence of a silane group bonded to a trifluoromethyl group and a pentafluorophenyl group. This compound is notable for its unique reactivity and stability, making it a valuable reagent in various chemical transformations and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trifluoro(pentafluorophenyl)- typically involves the reaction of pentafluorophenylsilane with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, trifluoro(pentafluorophenyl)- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from byproducts and impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, trifluoro(pentafluorophenyl)- undergoes a variety of chemical reactions, including:
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl or pentafluorophenyl groups are replaced by other functional groups.
Hydrosilylation: The compound can be used in hydrosilylation reactions to add silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Silane, trifluoro(pentafluorophenyl)- include:
Catalysts: Tris(pentafluorophenyl)borane is often used as a catalyst in reduction and hydrosilylation reactions.
Solvents: Reactions are typically carried out in non-polar solvents such as toluene or hexane to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving Silane, trifluoro(pentafluorophenyl)- depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce siloxane derivatives, while in substitution reactions, various substituted silanes can be obtained.
Scientific Research Applications
Silane, trifluoro(pentafluorophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Mechanism of Action
The mechanism by which Silane, trifluoro(pentafluorophenyl)- exerts its effects involves the activation of silicon-hydrogen bonds by suitable catalysts, such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions to various substrates, enabling a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenylsilane: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylsilane: Contains the trifluoromethyl group but lacks the pentafluorophenyl group, leading to distinct chemical properties.
Uniqueness
Silane, trifluoro(pentafluorophenyl)- is unique due to the presence of both trifluoromethyl and pentafluorophenyl groups, which impart enhanced stability and reactivity compared to similar compounds. This dual functionality makes it a versatile reagent in various chemical and industrial applications .
Properties
IUPAC Name |
trifluoro-(2,3,4,5,6-pentafluorophenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8Si/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHGYZTJXADKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](F)(F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449757 | |
Record name | Silane, trifluoro(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-26-4 | |
Record name | Silane, trifluoro(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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